Adenosine, 3-deaza- - 9013-34-7

Adenosine, 3-deaza-

Catalog Number: EVT-1492654
CAS Number: 9013-34-7
Molecular Formula: C11H14N4O4
Molecular Weight: 266.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Adenosine, 3-deaza- is an organic compound that belongs to the class of imidazole [4,5-c]pyridine ribonucleosides and ribonucleotides . It maintains the ability for regular Watson-Crick hydrogen bonding to T but is lacking the electron pair at the 3-position normally provided by N3 .


Synthesis Analysis

A new and general route for the synthesis of 4-substituted 1-(β–ribofuranosyl)imidazo [4,5-]pyri-dines has been established and is illustrated by the preparation of 3-deaza-adenosine . Another study discusses the synthesis and bypass in translesion DNA synthesis of minor groove 3-deaza-adenosine analogues .


Molecular Structure Analysis

The C-1 of a ribosyl moiety is N-linked to an imidazole [4,5-c]pyridine ring system . A study on 3-deaza-adenosine analogues as ligands for adenosine kinase and inhibitors of Mycobacterium tuberculosis growth provides further insight into the molecular structure .


Chemical Reactions Analysis

A study evaluated 3-deaza-adenosine analogues as ligands for adenosine kinase and inhibitors of Mycobacterium tuberculosis growth .


Physical And Chemical Properties Analysis

Adenosine, 3-deaza- has 7 hydrogen bond acceptors, 4 hydrogen bond donors, and rotatable bonds . It is also part of the class of organic compounds known as imidazole [4,5-c]pyridine ribonucleosides and ribonucleotides .

Synthesis Analysis
  • Direct Condensation: This method involves the condensation of a protected ribose derivative (e.g., 2,3,5-tri-O-benzoylribofuranosyl chloride) with a 3-deazapurine derivative (e.g., 2,6-dichloro-3-deazapurine) followed by deprotection. []
  • Glycosylation of 4-Chloroimidazo[4,5-c]pyridinyl Anion: This approach utilizes the reaction of the 4-chloro-1H-imidazo[4,5-c]pyridinyl anion with a protected deoxyribose derivative (e.g., 2'-deoxyhalogenose or 2',3'-dideoxyhalogenose) followed by deprotection and conversion to the desired 3-deazaadenosine derivative. []
  • Novel Synthesis: A more recent approach uses a new route involving the synthesis of 4-substituted 1-(β-D-ribofuranosyl)imidazo[4,5-c]pyri-dines, illustrating a general method for producing 3-deaza-adenosine. []
Molecular Structure Analysis
  • Deamination Resistance: Unlike adenosine, 3-deaza-adenosine is resistant to deamination by adenosine deaminase, an enzyme that converts adenosine to inosine. [, , ] This resistance stems from the absence of the N3 nitrogen, which is crucial for the enzyme's catalytic mechanism. [, ]
  • N-Glycosylic Bond Stability: Compared to purine nucleosides, 3-deaza-adenosine exhibits enhanced stability of its N-glycosidic bond under acidic conditions. [, ] This stability is advantageous for its potential applications in various biological systems.
Mechanism of Action
  • Adenosine Deaminase Inhibition: As a potent inhibitor of adenosine deaminase, 3-deaza-adenosine prevents the breakdown of adenosine, leading to its accumulation in cells and influencing various cellular processes. [, , , , ] This inhibition makes 3-deaza-adenosine a valuable tool in studying adenosine metabolism and signaling pathways. []
  • Phospholipid Methyltransferase Inhibition: 3-deaza-adenosine inhibits phospholipid methyltransferases, enzymes involved in the synthesis of phosphatidylcholine. [, ] This inhibition affects membrane fluidity and potentially influences various cellular functions, including cell signaling and receptor activity. [, ]
  • S-Adenosylhomocysteine Hydrolase Inhibition: Certain derivatives of 3-deaza-adenosine, like the carbocyclic analogue, are potent inhibitors of S-adenosylhomocysteine hydrolase, an enzyme involved in methylation reactions. [] This inhibition disrupts methylation patterns and potentially impacts gene expression and other cellular processes. []
Physical and Chemical Properties Analysis
  • Stability: The molecule demonstrates increased stability under acidic conditions compared to its parent compound, adenosine. [, ]
  • Conformation: Structural analysis indicates a preference for the syn conformation around the glycosidic bond, influencing its interactions with biomolecules. [, ]
Applications
  • Investigating Adenosine Deaminase: 3-deaza-adenosine is valuable for studying adenosine deaminase activity and its role in various biological processes. [, , , , , ] By inhibiting the enzyme, researchers can assess the impact of adenosine accumulation on cellular function. []
  • Modulating Cellular Processes: 3-deaza-adenosine's ability to inhibit phospholipid methyltransferases makes it a useful tool for studying the role of these enzymes in cell signaling, membrane dynamics, and other cellular functions. [, ]
  • Antiviral Research: Some derivatives of 3-deaza-adenosine exhibit antiviral activity against specific viruses, including poliovirus, dengue virus, and hepatitis C virus. [, ] These findings highlight its potential as a starting point for developing novel antiviral therapies.
  • Antitumor Studies: Certain 3-deaza-adenosine analogues display antitumor activity in vitro, demonstrating potential for further investigation as anticancer agents. [, , ]
  • Probing Adenosine Receptor Function: Modified 3-deaza-adenosine analogues have been used to explore structure-activity relationships and selectivity profiles at various adenosine receptor subtypes (A1, A2A, A2B, A3). [, , , , ] These studies contribute to understanding the pharmacological properties of adenosine receptors and facilitate the development of more selective agonists and antagonists for therapeutic purposes.

Adenosine

Relevance: Adenosine serves as the parent compound for 3-deaza-adenosine. The key structural difference is the replacement of the nitrogen atom at position 3 in the adenine ring of adenosine with a carbon atom in 3-deaza-adenosine. This modification significantly alters the compound's chemical properties and interactions with enzymes like adenosine deaminase. [, ]

2-Fluoro-3-deaza-adenosine

Compound Description: This compound is a halogenated derivative of 3-deaza-adenosine with a fluorine atom substituted at the 2-position of the imidazo[4,5-c]pyridine ring. Studies indicate that this compound exhibits antitubercular activity. [, ]

Relevance: This compound is a structurally related analog of 3-deaza-adenosine, modified with a fluorine atom at the 2-position. This halogenation introduces changes in electronic distribution and lipophilicity, potentially influencing its interaction with biological targets. [, ]

3-Fluoro-3-deaza-adenosine

Compound Description: Similar to 2-fluoro-3-deaza-adenosine, this compound is another halogenated derivative of 3-deaza-adenosine. It bears a fluorine atom at the 3-position of the imidazo[4,5-c]pyridine ring and also exhibits antitubercular activity. [, ]

Relevance: As a halogenated analog of 3-deaza-adenosine, this compound shares the core structure but possesses distinct electronic properties due to fluorine substitution. Its positioning at the 3-position, where the nitrogen replacement defines 3-deaza-adenosine, makes it a close structural relative. [, ]

2,3-Difluoro-3-deaza-adenosine

Compound Description: This compound is a difluorinated derivative of 3-deaza-adenosine containing fluorine atoms at both the 2- and 3-positions of the imidazo[4,5-c]pyridine ring. It demonstrates antitubercular activity, potentially by targeting Mycobacterium tuberculosis adenosine kinase. [, ]

Relevance: This compound represents a doubly halogenated analog of 3-deaza-adenosine. The presence of two fluorine atoms significantly alters its electronic properties compared to the parent compound. The fluorine substitutions at both the 2- and 3-positions make it a close structural relative. [, ]

5'-Methyl-5'-thioadenosine (MTA)

Relevance: While structurally different from 3-deaza-adenosine, MTA is mentioned alongside 3-deaza-adenosine and its derivatives for their shared ability to maintain the meiotic prophase block in denuded mouse oocytes. This suggests a potential functional relationship or involvement in similar regulatory pathways related to meiosis.

5'-Deoxy-5'-isobutylthioadenosine (SIBA)

Relevance: Similar to MTA, SIBA is grouped with 3-deaza-adenosine and its derivatives due to their common ability to maintain the meiotic prophase block in denuded mouse oocytes. This suggests a possible functional link or involvement in comparable regulatory pathways related to cell cycle control.

5'-Deoxy-5'-isobutylthio-3-deaza-adenosine (3-deaza-SIBA)

Compound Description: This compound is a hybrid structure combining elements of both 3-deaza-adenosine and SIBA. It incorporates the 3-deaza modification found in 3-deaza-adenosine and the 5'-deoxy-5'-isobutylthio group present in SIBA. It demonstrates inhibitory activity against methyltransferases and impacts meiosis.

Relevance: This compound represents a direct structural modification of 3-deaza-adenosine. By incorporating the 5'-deoxy-5'-isobutylthio group, it potentially combines the properties of both 3-deaza-adenosine and SIBA, making it a close and potentially more potent analogue.

Benzimidazole-1-β-D-riboside

Relevance: Although structurally distinct from 3-deaza-adenosine, benzimidazole-1-β-D-riboside is mentioned in a study investigating the conformational properties of various nucleoside analogues, including 3-deaza-adenosine. This suggests a shared interest in their structural characteristics and how modifications to the heterocyclic ring system influence their conformation and biological activity.

3-Deaza-3-phenethyl-adenosine

Compound Description: This compound is a modified analogue of 3-deaza-adenosine with a phenethyl group attached to the 3-position of the imidazo[4,5-c]pyridine ring. It serves as a stable analogue for studying the impact of 3-alkylation on DNA duplex stability and translesion DNA synthesis (TLS).

Relevance: This compound represents a direct structural modification of 3-deaza-adenosine, with the phenethyl group substituting for the hydrogen at the 3-position. This bulky alkylation introduces steric hindrance and alters the compound's interactions with DNA, making it a valuable tool for investigating TLS processes.

3-Deaza-3-methoxynaphthylethyl-adenosine

Compound Description: Similar to 3-deaza-3-phenethyl-adenosine, this compound is another modified analogue of 3-deaza-adenosine. It features a methoxynaphthylethyl group at the 3-position of the imidazo[4,5-c]pyridine ring, making it a bulky analogue used to investigate DNA duplex stability and TLS.

Relevance: This compound represents another direct structural modification of 3-deaza-adenosine, with the bulky methoxynaphthylethyl group at the 3-position. This modification significantly impacts its interactions with DNA and provides insights into how steric hindrance affects TLS by DNA polymerases.

Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA)

Relevance: While structurally distinct from 3-deaza-adenosine, EHNA is frequently mentioned in studies investigating deaza analogues as ADA inhibitors. This is because researchers often compare the potency and mechanism of action of novel deaza compounds to those of established inhibitors like EHNA. Several studies directly compare the ADA inhibitory activity of 3-deaza-adenosine and EHNA. [, , ]

7-Deaza-EHNA

Compound Description: This compound is a deaza analogue of EHNA where the nitrogen atom at position 7 of the adenine ring is replaced by a carbon atom. This modification significantly reduces its inhibitory activity against ADA compared to EHNA.

Relevance: This compound belongs to the same structural class as 3-deaza-adenosine, both featuring a carbon atom replacing a nitrogen in the adenine ring. Comparing their activity provides insights into the structural requirements for ADA inhibition and how modifications at different positions within the purine ring affect potency.

1,3-Dideaza-EHNA

Compound Description: This compound represents a further modification of EHNA, where both the nitrogen atoms at positions 1 and 3 of the adenine ring are replaced by carbon atoms. Similar to 7-deaza-EHNA, this compound also exhibits reduced ADA inhibitory activity compared to EHNA.

Relevance: This compound belongs to the same structural class as 3-deaza-adenosine, sharing the feature of carbon replacing nitrogen in the adenine ring. This compound highlights the significance of the nitrogen atom at position 3 for potent ADA inhibition, further emphasizing the relevance of the 3-deaza modification.

1-Deaza-adenosine

Compound Description: This compound is another deaza analogue of adenosine where the nitrogen atom at position 1 of the adenine ring is replaced by a carbon atom. While structurally similar to 3-deaza-adenosine, it exhibits different pharmacological properties. [, , ]

Relevance: This compound belongs to the same structural class as 3-deaza-adenosine, both featuring a carbon atom substituting a nitrogen in the adenine ring. Comparing their activities helps delineate the specific effects of modifying different nitrogen atoms within the adenine ring on their interactions with enzymes like ADA and their overall biological activity. [, , ]

2′,3′-Didehydro-2′,3′-dideoxyadenosine (d4A)

Relevance: This compound is mentioned in a study where its 3-deaza analogue, 4-amino-1-(2.3-dideoxy-β-D-glycero-pent-2-enofurano-syl)-1H-irnidazo[4,5-c]pyridine, is synthesized and evaluated for anti-HIV and antitumor activity. This highlights the use of the 3-deaza-adenosine scaffold in developing potentially therapeutic nucleoside analogues.

2′,3′-Dideoxyadenosine (ddA)

Relevance: The 3-deaza analogue of ddA, 4-amino-1-(2,3-dideoxy-β-D-gfycero-pentofuranosyl)-1H-imidazo[4,5-c]pyridine, is synthesized and evaluated for its anti-HIV and antitumor activity. This exemplifies the application of the 3-deaza-adenosine scaffold in developing potentially therapeutic agents.

4-Amino-1-(2.3-dideoxy-β-D-glycero-pent-2-enofurano-syl)-1H-irnidazo[4,5-c]pyridine

Compound Description: This compound is the 3-deaza analogue of d4A. It is synthesized and evaluated for its anti-HIV and antitumor activity. The study aims to explore if replacing the nitrogen atom at position 3 with a carbon atom will enhance its biological activity or alter its toxicity profile.

Relevance: This compound represents a direct modification of 3-deaza-adenosine, incorporating the 2′,3′-didehydro-2′,3′-dideoxyribose sugar of d4A. This highlights the strategy of merging structural features from different nucleoside analogues with the 3-deaza-adenosine scaffold to explore new therapeutic candidates.

4-Amino-1-(2,3-dideoxy-β-D-gfycero-pentofuranosyl)-1H-imidazo[4,5-c]pyridine

Compound Description: This compound is the 3-deaza analogue of ddA. Similar to the previous compound, it is synthesized and tested for its anti-HIV and antitumor activity to explore the impact of the 3-deaza modification on its biological profile.

Relevance: This compound represents a direct modification of 3-deaza-adenosine, incorporating the 2′,3′-dideoxyribose sugar of ddA. It demonstrates the use of the 3-deaza-adenosine core structure as a template for generating potentially therapeutic nucleoside analogues.

(1′R, 2′S, 3′R)-9-(2′, 3′-Dihydroxycyclopentan-1′-yl)-Adenine

Compound Description: This compound is a carbocyclic analogue of aristeromycin, a naturally occurring carbocyclic nucleoside. It exhibits potent antiviral activity against vaccinia virus with reduced cytotoxicity compared to aristeromycin. [, ]

Relevance: While structurally distinct from 3-deaza-adenosine, this compound, along with its 3-deaza analogue, is mentioned in a study highlighting the antiviral potential of aristeromycin analogues. The study explores modifying these analogues, including the incorporation of the 3-deaza modification, to reduce cytotoxicity while retaining antiviral activity. [, ]

(1′R, 2′S, 3′R)-9-(2′, 3′-Dihydroxycyclopentan-1′-yl)-3-Deaza-Adenine

Compound Description: This compound is the 3-deaza analogue of the previously mentioned carbocyclic analogue of aristeromycin. It also exhibits potent antiviral activity against vaccinia virus with reduced cytotoxicity compared to the parent compound. [, ]

Relevance: This compound is a direct structural modification of the carbocyclic analogue of aristeromycin, incorporating the 3-deaza modification found in 3-deaza-adenosine. This highlights the strategy of incorporating the 3-deaza modification into various nucleoside scaffolds to potentially improve their therapeutic index by reducing cytotoxicity. [, ]

3-Deaza-2′-deoxyadenosine

Compound Description: This compound is the 2′-deoxyribose analogue of 3-deaza-adenosine. It is synthesized and studied for its potential as an antiviral agent and its stability against enzymatic degradation.

Relevance: This compound represents a direct modification of 3-deaza-adenosine, replacing the ribose sugar with 2′-deoxyribose. This modification often enhances the stability and cellular uptake of nucleoside analogues, making it a relevant compound for exploring improved pharmacological properties.

3-Deaza-2′,3′-dideoxyadenosine

Compound Description: This compound is the 2′,3′-dideoxyribose analogue of 3-deaza-adenosine. It is synthesized and evaluated for its potential as an antiviral agent, particularly against HIV.

Relevance: This compound is another direct modification of 3-deaza-adenosine, incorporating the 2′,3′-dideoxyribose sugar commonly found in anti-HIV nucleoside analogues. This highlights the application of the 3-deaza-adenosine core structure in developing potential antiviral agents.

7-Deaza Cyclic Adenosine 5′-diphosphate-carbocyclic-ribose (7-deaza-cADPcR)

Compound Description: This compound is a 7-deaza analogue of cyclic ADP-carbocyclic-ribose (cADPcR), a stable equivalent of cyclic ADP-ribose (cADPR), a molecule involved in intracellular calcium signaling. It acts as a full agonist of cADPR, indicating its potential to mimic the effects of cADPR.

Relevance: While structurally distinct from 3-deaza-adenosine, this compound highlights the use of the 7-deaza modification, often explored alongside the 3-deaza modification in nucleoside research, to modulate the biological activity of cADPR analogues. This suggests a potential avenue for exploring the effects of the 3-deaza modification on cADPR analogues.

7-Bromo-7-deaza Cyclic Adenosine 5′-diphosphate-carbocyclic-ribose (7-deaza-7-Br-cADPcR)

Compound Description: This compound is a derivative of 7-deaza-cADPcR with a bromine atom substituted at the 7-position. Unlike the full agonist activity of 7-deaza-cADPcR, this compound acts as a partial agonist of cADPR.

Relevance: Similar to 7-deaza-cADPcR, this compound highlights the impact of modifications, in this case, halogenation at the 7-position, on the biological activity of cADPR analogues. While structurally distinct from 3-deaza-adenosine, it suggests a potential avenue for exploring the effects of halogenation or other modifications on the 3-deaza-cADPR scaffold.

6-Methyl-7-deaza-9-β-D-ribofuranosylpurine

Compound Description: This compound is a novel 7-deaza analogue of 6-methyl-9-β-D-ribofuranosylpurine, a hydrophobic analogue of adenosine. It demonstrates potent antiviral activity against both poliovirus and dengue virus, making it a promising candidate for further development as an antiviral agent.

Relevance: While structurally distinct from 3-deaza-adenosine, this compound emphasizes the antiviral potential of modifying the adenosine scaffold. Its potent activity against RNA viruses suggests that exploring the 3-deaza modification in similar structural contexts could lead to the discovery of novel antiviral agents.

Properties

CAS Number

9013-34-7

Product Name

Adenosine, 3-deaza-

IUPAC Name

2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C11H14N4O4

Molecular Weight

266.25 g/mol

InChI

InChI=1S/C11H14N4O4/c12-10-7-5(1-2-13-10)15(4-14-7)11-9(18)8(17)6(3-16)19-11/h1-2,4,6,8-9,11,16-18H,3H2,(H2,12,13)

SMILES

C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N

Synonyms

Cellulose-DEAE, Diethylaminoethyl-cellulose

Canonical SMILES

C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N

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